1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride
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Overview
Description
1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The compound features a pyridinium ion with a diethoxyphosphoryl group attached, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride typically involves the reaction of pyridine with diethyl phosphorochloridate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Pyridine} + \text{Diethyl phosphorochloridate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: It can be reduced to form different reduced species.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various functionalized pyridinium salts.
Scientific Research Applications
1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a catalyst in various reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride involves its interaction with specific molecular targets. The diethoxyphosphoryl group can act as a leaving group, facilitating various chemical transformations. The pyridinium ion can interact with biological molecules, potentially affecting enzymatic activities and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium bromide
- 1-(4-chlorobenzyl)-3-((6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium chloride
Uniqueness
1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of the diethoxyphosphoryl group allows for unique substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
145083-64-3 |
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Molecular Formula |
C9H15ClNO4P |
Molecular Weight |
267.64 g/mol |
IUPAC Name |
diethyl pyridin-1-ium-1-yl phosphate;chloride |
InChI |
InChI=1S/C9H15NO4P.ClH/c1-3-12-15(11,13-4-2)14-10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
DDJYQWQFDUBGHL-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(OCC)O[N+]1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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